molecular formula C12H27O3P B154942 Triisobutyl phosphite CAS No. 1606-96-8

Triisobutyl phosphite

Cat. No.: B154942
CAS No.: 1606-96-8
M. Wt: 250.31 g/mol
InChI Key: NURJXHUITUPBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triisobutyl phosphite is an organophosphorus compound with the chemical formula (C₄H₉O)₃P. It is a colorless liquid that is used as a ligand in coordination chemistry and as a reagent in organic synthesis. This compound is known for its ability to act as a reducing agent and is often used in the preparation of other organophosphorus compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triisobutyl phosphite can be synthesized through the reaction of phosphorus trichloride with isobutyl alcohol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction is as follows:

PCl3+3C4H9OH(C4H9O)3P+3HCl\text{PCl}_3 + 3 \text{C}_4\text{H}_9\text{OH} \rightarrow (\text{C}_4\text{H}_9\text{O})_3\text{P} + 3 \text{HCl} PCl3​+3C4​H9​OH→(C4​H9​O)3​P+3HCl

The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosphorus trichloride.

Industrial Production Methods

In industrial settings, this compound is produced using a continuous process where phosphorus trichloride and isobutyl alcohol are fed into a reactor. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Triisobutyl phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form triisobutyl phosphate.

    Substitution: It can participate in nucleophilic substitution reactions where the isobutyl groups are replaced by other nucleophiles.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphorous acid and isobutyl alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize this compound to triisobutyl phosphate.

    Nucleophiles: Various nucleophiles, including amines and alcohols, can react with this compound in substitution reactions.

    Water: Hydrolysis reactions typically occur in the presence of water or aqueous solutions.

Major Products Formed

    Triisobutyl Phosphate: Formed through oxidation.

    Phosphorous Acid: Formed through hydrolysis.

    Substituted Phosphites: Formed through nucleophilic substitution.

Scientific Research Applications

Triisobutyl phosphite has several applications in scientific research:

    Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their catalytic properties.

    Organic Synthesis: It serves as a reagent in the synthesis of various organophosphorus compounds.

    Polymer Chemistry: It is used as a stabilizer and flame retardant in the production of polymers.

    Biological Studies:

Mechanism of Action

The mechanism of action of triisobutyl phosphite involves its ability to donate electrons through its phosphorus atom. This electron-donating property makes it an effective reducing agent and ligand. In coordination chemistry, it forms stable complexes with transition metals by donating electron density to the metal center. In organic synthesis, it can reduce various functional groups, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

    Triisobutyl Phosphate: An oxidized form of triisobutyl phosphite, used as a plasticizer and flame retardant.

    Tributyl Phosphite: Similar in structure but with n-butyl groups instead of isobutyl groups, used in similar applications.

    Triphenyl Phosphite: Contains phenyl groups instead of alkyl groups, used as a stabilizer in polymers and as a reagent in organic synthesis.

Uniqueness

This compound is unique due to its specific isobutyl groups, which impart different steric and electronic properties compared to other alkyl phosphites. These properties can influence its reactivity and the stability of the complexes it forms with metals.

Properties

IUPAC Name

tris(2-methylpropyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27O3P/c1-10(2)7-13-16(14-8-11(3)4)15-9-12(5)6/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURJXHUITUPBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COP(OCC(C)C)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166947
Record name Triisobutyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1606-96-8
Record name Tris(2-methylpropyl) phosphite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1606-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triisobutyl phosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triisobutyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triisobutyl phosphite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.026
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triisobutyl phosphite
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Triisobutyl phosphite
Reactant of Route 3
Reactant of Route 3
Triisobutyl phosphite
Reactant of Route 4
Reactant of Route 4
Triisobutyl phosphite
Reactant of Route 5
Reactant of Route 5
Triisobutyl phosphite
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Triisobutyl phosphite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.